molecular formula C10H14N2O B095572 3-(Benzylamino)propanamide CAS No. 16490-80-5

3-(Benzylamino)propanamide

Cat. No. B095572
Key on ui cas rn: 16490-80-5
M. Wt: 178.23 g/mol
InChI Key: GGJZFUWYCGSBCO-UHFFFAOYSA-N
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Patent
US07635684B2

Procedure details

To a solution of acrylamide (32 g) in ethanol (450 mL) was added benzylamine (59 mL), and the mixture was stirred at 60° C. overnight. The reaction mixture was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=1/1-dichloromethane/methanol=50/1) to give the title compound (73.2 g).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[CH2:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(O)C>[CH2:6]([NH:13][CH2:3][CH2:2][C:1]([NH2:5])=[O:4])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C(C=C)(=O)N
Name
Quantity
59 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=1/1-dichloromethane/methanol=50/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCCC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 73.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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